molecular formula C23H16BrN5O2 B2931776 N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1326829-25-7

N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2931776
CAS No.: 1326829-25-7
M. Wt: 474.318
InChI Key: AZEVXBFBUHTXKE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a naphthalen-1-yl group and at position 5 with an acetamide side chain bearing a 4-bromophenyl moiety. Its molecular formula is C₂₃H₁₇BrN₅O₂ (exact mass: ~467.06 g/mol) .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5O2/c24-16-8-10-17(11-9-16)26-22(30)13-28-23(31)21-12-20(27-29(21)14-25-28)19-7-3-5-15-4-1-2-6-18(15)19/h1-12,14H,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEVXBFBUHTXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse pharmacological properties including anti-inflammatory and anticancer effects.

Structural Features

The molecular structure of this compound incorporates a bromophenyl group , a naphthalene moiety , and a pyrazolo-triazin framework . These structural elements contribute to its biological activity by facilitating interactions with various biological targets. Key features of the compound include:

  • Bromophenyl Group : Known for enhancing lipophilicity and modulating receptor interactions.
  • Naphthalene Moiety : Provides planar structure, aiding in π-π stacking interactions with biomolecules.
  • Pyrazolo-Triazine Framework : Implicated in various biological activities, particularly in receptor modulation.

Synthesis and Characterization

The synthesis of this compound typically involves controlled reactions under specific conditions to optimize yield and purity. The reactions often require careful management of temperature and pH levels, as well as the use of stabilizing agents like triethylamine during the synthesis process.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that pyrazolo-triazine derivatives can inhibit the proliferation of various cancer cell lines. Specific studies on related compounds suggest mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to other known anti-inflammatory agents. Pyrazolo-triazines have been documented to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX) and other pro-inflammatory mediators .

Case Studies

Several studies have explored the biological activity of pyrazolo-triazine derivatives:

  • In Vitro Anticancer Activity : A study demonstrated that a related pyrazolo-triazine compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7, MDA-MB231) through mechanisms involving apoptosis .
  • Anti-inflammatory Mechanisms : Another study highlighted that specific derivatives showed significant inhibition of COX enzymes in vitro, correlating with reduced inflammation markers in animal models .

Data Table of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Pyrazolo-Triazine AAnticancer (MCF-7)15
Pyrazolo-Triazine BAnti-inflammatory10
N-(4-bromophenyl) derivativeAnticancer (MDA-MB231)12

Scientific Research Applications

N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound featuring a naphthalene moiety and a pyrazolo-triazine framework. It has a specific combination of a brominated phenyl group with a complex pyrazolo-triazine structure. The compound has potential biological activities and applications in medicinal chemistry due to the bromophenyl group and the acetamide functionality.

Potential Applications

This compound and similar compounds may have applications in several fields:

  • Medicinal Chemistry The compound may be a candidate in the development of new therapeutic agents.
  • Agrochemicals Analogs of the compound have shown herbicidal and antifungal activities .
  • Material Science This compound may be used in the synthesis of novel materials with specific properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity Some compounds containing bromophenyl and amide groups have demonstrated anticancer activity. Additionally, pyrazolo-pyridine derivatives have exhibited anticancer effects on various cancer cell lines, inducing cell cycle arrest and apoptosis .
  • Antimicrobial Properties Compounds with similar acetamide structures have shown antimicrobial properties. 1,2,3-dithiazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
  • Anti-inflammatory Effects Compounds sharing a naphthalene moiety have exhibited anti-inflammatory effects.

Interaction Studies

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Protein Binding Assays These assays identify the proteins that the compound interacts with in biological systems.
  • Enzyme Inhibition Studies These studies assess the compound's ability to inhibit specific enzymes, which can provide insights into its mechanism of action.
  • Cell-Based Assays These assays evaluate the compound's effects on cells, including its ability to induce apoptosis or inhibit cell growth.

These studies are essential for elucidating its pharmacological profile and guiding further development.

Several compounds share structural similarities with this compound.

Table of Structurally Similar Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
2-Acetylamino-N-(3-bromophenyl)benzamideContains bromophenyl and amide groupsAnticancer activity
3-Bromo-N-(phenethyl)acetamideSimilar acetamide structureAntimicrobial properties
N-(phenyl)-2-naphthamideShares naphthalene moietyAnti-inflammatory effects

Comparison with Similar Compounds

Core Structure and Substituent Variations

Functional Group Impact on Properties

  • Halogen Effects : The target compound’s 4-bromophenyl group differs from the 4-chlorophenyl in 6m , which may alter electronic properties and binding affinity. Bromine’s larger atomic radius increases steric bulk compared to chlorine.
  • Heterocyclic Cores: Pyrazolo-triazin cores (target compound, E016-0157 ) vs. triazinoindole (compound 26 ) influence solubility and metabolic stability.
  • Acetamide Side Chains : The 4-bromophenyl acetamide in the target compound contrasts with the 2-methylcyclohexyl group in E016-0157 , which may reduce polarity and affect membrane permeability.

Pharmacological and Physicochemical Properties

  • Molecular Weight : The target compound (MW ~468) is heavier than 6m (MW 393) but lighter than goxalapladib (MW 718.8, ), impacting drug-likeness per Lipinski’s rules.
  • Triazinoindole derivatives (e.g., 26 ) are prioritized in hit identification studies.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • 1,3-Dipolar cycloaddition for constructing the pyrazolo[1,5-d][1,2,4]triazine core (e.g., using azide-alkyne click chemistry) .
  • Amide coupling between the bromophenyl moiety and the heterocyclic acetamide intermediate, often mediated by carbodiimides (e.g., EDC/HCl) in dichloromethane with triethylamine as a base .

Optimization Tips:

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Adjust solvent polarity (e.g., switch from DCM to DMF for solubility) and temperature (e.g., 273 K for coupling reactions to minimize side products) .
  • Use HRMS and IR spectroscopy (e.g., C=O stretch at ~1678 cm⁻¹ for amide confirmation) for intermediate validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for naphthyl and bromophenyl groups) and amide NH (δ ~10–13 ppm). Split peaks may indicate rotameric forms .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1678 cm⁻¹) and NH vibrations (~3291 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 5 ppm) .

Data Interpretation Example:
Inconsistent NH signals in NMR may arise from tautomerism; use variable-temperature NMR or deuterated solvents to resolve .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction with SHELXL refinement can determine bond angles, dihedral angles, and hydrogen-bonding networks. For example:
    • Planarity of the amide group and steric repulsion-induced rotations (e.g., dihedral angles >60° between aromatic rings) .
    • R22(10) hydrogen-bonded dimers observed in related acetamides stabilize crystal packing .
      Steps:

Grow crystals via slow evaporation (e.g., methylene chloride).

Use Mo-Kα radiation (λ = 0.71073 Å) for data collection.

Refine using SHELX suite, ensuring R-factor < 0.05 .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromophenyl vs. chlorophenyl analogs) using molecular docking (e.g., AutoDock Vina) to identify key binding interactions .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC) .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate activity metrics .

Basic: What computational methods predict physicochemical properties relevant to drug design?

Methodological Answer:

  • Topological Polar Surface Area (TPSA) : Calculated as 87.5 Ų (indicative of moderate blood-brain barrier permeability) .
  • LogP (XlogP) : ~2.6 (predicts moderate lipophilicity; optimize via substituent modification) .
  • Molecular Dynamics (MD) Simulations : Assess solvation free energy and stability of tautomeric forms (e.g., amine vs. imine) .

Tools:

  • SwissADME for property prediction.
  • Gaussian 09 for DFT-based conformational analysis.

Advanced: What challenges arise in regioselectivity during heterocyclic ring formation?

Methodological Answer:

  • Pyrazolo-triazine Synthesis : Competing pathways may yield regioisomers. Mitigate by:
    • Using steric directing groups (e.g., naphthyl substituents) to favor 1,5-d over 1,2,3-triazine formation .
    • Optimizing reaction time and temperature (e.g., 80°C for 12 hours vs. room temperature) .
  • Characterization : Employ 2D NMR (COSY, NOESY) to distinguish isomers .

Advanced: How does steric hindrance affect molecular conformation and reactivity?

Methodological Answer:

  • Conformational Analysis : X-ray data show steric repulsion between the naphthyl and bromophenyl groups induces:
    • Dihedral angles >80° between aromatic rings, reducing π-π stacking .
    • Restricted rotation of the amide bond, impacting tautomer equilibria .
  • Reactivity Implications :
    • Steric shielding may reduce electrophilic substitution reactivity at the 4-position of the bromophenyl group.
    • Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for functionalization reactions .

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